4-(2,4-Dimethoxyphenyl)pyridine
Description
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)pyridine |
InChI |
InChI=1S/C13H13NO2/c1-15-11-3-4-12(13(9-11)16-2)10-5-7-14-8-6-10/h3-9H,1-2H3 |
InChI Key |
ZMVFUQBONUMHBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=NC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituent positions, electronic properties, and molecular weight (Table 1):
*Calculated based on formula.
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy groups enhance electron density, improving π-π stacking (e.g., in supramolecular assemblies ), while halogens (Cl, F) or nitro groups reduce electron density, affecting redox properties .
- Steric Effects: Bulky substituents (e.g., bipyridine in ) hinder crystallization, often leading to lower symmetry (triclinic or monoclinic systems) .
Trends :
- Microwave radiation reduces reaction time and increases efficiency (e.g., 20 h → 0.25–3 h in ).
- Polar solvents (DMF, ethanol) are preferred for facilitating substitutions on pyridine rings .
Physicochemical Properties
Substituents critically influence melting points (MP) and solubility (Table 3):
| Compound | MP (°C) | Solubility | Reference |
|---|---|---|---|
| Chloro/nitro-substituted pyridines | 268–287 | Low (non-polar solvents) | |
| This compound* | N/A | Moderate (DMF, DMSO) | – |
| Carboxy-fluorophenylpyridine | N/A | High (aqueous) |
*Predicted based on analogs: Methoxy groups likely lower MP compared to nitro derivatives.
Key Points :
- Methoxy groups enhance solubility in polar aprotic solvents due to increased polarity .
- Halogenated derivatives exhibit higher melting points due to stronger intermolecular forces (e.g., C-Cl dipole interactions) .
Material Science:
- OLEDs : Iridium complexes with difluorophenylpyridine ligands demonstrate substituent-dependent luminescence efficiency. Methoxy groups could alter charge transport in similar systems .
- Supramolecular Assemblies : Conjugated bipyridine derivatives form 1D/2D structures with polyoxometalates via π-π interactions .
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing biaryl systems, including 4-(2,4-Dimethoxyphenyl)pyridine. This method involves the palladium-catalyzed coupling of a pyridine boronic acid with a halogenated 2,4-dimethoxyphenyl derivative.
Procedure :
A representative protocol involves reacting 4-bromopyridine with 2,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., Na₂CO₃) in a toluene-ethanol solvent system at 80°C. The reaction typically proceeds over 48–72 hours, with subsequent purification via column chromatography.
Key Parameters :
-
Catalyst : PdCl₂(dppf) (0.5–1 mol%)
-
Base : Na₂CO₃ (3 equiv)
-
Solvent : Toluene-ethanol (4:1 v/v)
Mechanistic Insights :
The oxidative addition of Pd⁰ to the C–Br bond of 4-bromopyridine forms a Pd(II) intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination then yields the biaryl product.
Acid-Catalyzed Tandem Reactions
Brønsted Acid-Mediated Condensation
Acid-catalyzed tandem reactions offer a one-pot route to pyridine derivatives by integrating Aldol condensation, imine formation, and cyclization.
Procedure :
In a typical reaction, (E)-chalcone derivatives react with ammonium acetate in the presence of triflic acid (TfOH, 5 mol%) under oxygen atmosphere in xylene at 130°C. The process involves:
-
Reverse Aldol cleavage of chalcone to acetophenone and benzaldehyde.
-
Imine formation between acetophenone and benzaldehyde.
Optimized Conditions :
Substrate Scope :
| Substituent (R) | Yield (%) |
|---|---|
| 4-MeO-C₆H₄ | 95 |
| 4-F₃C-C₆H₄ | 88 |
| 2-Furyl | 81 |
Iron-Catalyzed Cyclization Strategies
FeCl₃-Mediated Cyclization of Oxime Acetates
Iron catalysts provide a cost-effective alternative for synthesizing pyridines via cyclization of ketoxime acetates and aldehydes.
Procedure :
A mixture of ketoxime acetate (0.6 mmol), 2,4-dimethoxybenzaldehyde (0.2 mmol), and FeCl₃ (20 mol%) in toluene is heated at 140°C under argon. After completion, the mixture is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
Outcomes :
Advantages :
-
Avoids noble metal catalysts.
-
Tolerates electron-rich aryl aldehydes.
Hydrogenation and Functional Group Interconversion
Ruthenium-Catalyzed Hydrogenation
Post-synthetic modification of pre-functionalized pyridines enables access to this compound. For example, hydrogenation of 4-(dimethoxymethyl)pyridine over Ru/C under H₂ pressure (2–4 MPa) at 50–100°C achieves full reduction of the pyridine ring to piperidine, which can be re-aromatized.
Conditions :
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | 75–85 | High | Moderate |
| Acid-Catalyzed Tandem | 89–95 | Low | High |
| FeCl₃ Cyclization | 70–75 | Very Low | Moderate |
| Hydrogenation | ≥96 | Moderate | High |
Key Observations :
Q & A
Basic: What are the common synthetic routes for preparing 4-(2,4-Dimethoxyphenyl)pyridine, and what factors influence yield optimization?
Answer:
The synthesis typically involves multi-step condensation reactions. For example, 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile can react with arylidenemalononitriles in ethanol using piperidine as a catalyst, achieving yields up to 91% . Microwave-assisted synthesis significantly improves yields (e.g., 90% vs. 74% under conventional heating) by enhancing reaction kinetics and reducing side products . Key factors include:
- Catalyst selection : Piperidine facilitates imine formation and cyclization.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Microwave radiation reduces decomposition of heat-sensitive intermediates.
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
Answer:
- NMR Spectroscopy : and NMR identify aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex derivatives .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 261.32 for CHNO) .
- IR Spectroscopy : Stretching vibrations for C-O (1250–1050 cm) and aromatic C=C (1600–1450 cm) confirm substituents .
Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?
Answer:
Contradictions often arise from tautomerism or conformational flexibility. Strategies include:
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 2,4- vs. 3,4-dimethoxy substitution) .
- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and optimizes geometries .
- Isotopic labeling : -labeling clarifies nitrogen-containing heterocycles in MS/MS fragmentation patterns .
Advanced: What strategies optimize reaction conditions in multi-step syntheses involving this compound?
Answer:
Basic: What are the primary research applications in medicinal chemistry?
Answer:
- Enzyme inhibition : The dimethoxyphenyl group enhances binding to hydrophobic pockets in kinases (e.g., EGFR inhibitors) .
- Receptor modulation : Pyridine derivatives act as antagonists for neurotransmitter receptors (e.g., muscarinic receptors) .
- Anticancer activity : Derivatives with electron-donating groups (EDGs) exhibit antiproliferative effects via ROS generation .
Advanced: How do substituents on the dimethoxyphenyl ring influence biological activity?
Answer:
- Electron-donating groups (EDGs) : Methoxy groups increase electron density, enhancing π-π stacking with aromatic residues in target proteins .
- Substituent position : 2,4-Dimethoxy substitution improves metabolic stability compared to 3,4-substitution due to reduced CYP450 oxidation .
- Hammett studies : Linear free-energy relationships (σ values) correlate substituent effects with IC values in enzyme assays .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of toxic fumes (e.g., during solvent evaporation) .
- Waste disposal : Treat as hazardous waste due to incomplete ecotoxicological data; incinerate at >1000°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
